H-Tyr-Arg-Gly-Asp-Ser-OH
Overview
Description
H-Tyr-Arg-Gly-Asp-Ser-OH, commonly known as YRGDS, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as tissue engineering, drug delivery, and cancer therapy. This peptide has a unique sequence of amino acids that allows it to interact with specific proteins and cells, making it a promising candidate for various biomedical applications.
Scientific Research Applications
Biologically Active Oligopeptides
- The sequence "H-Tyr-Arg-Gly-Asp-Ser-OH" is part of the biologically active oligopeptides that interact with cell surface receptors, known as integrins. These peptides can adopt specific secondary structures in aqueous solutions, which are crucial for their biological functions (Johnson et al., 1993).
Surface Immobilization for Cell Adhesion
- The peptide sequence has been used in the covalent surface immobilization on nonadhesive substrates, promoting cell adhesion and spreading, particularly in human foreskin fibroblasts. This application is crucial in understanding receptor-mediated cell adhesion (Massia & Hubbell, 1990).
Functional Peptide-Polymer Conjugates
- Conjugating the peptide to polymers enhances its biological properties, such as increasing its half-life in blood circulation, while retaining its biological activity. This is particularly significant in inhibiting melanoma cell attachment and spreading on fibronectin-coated plates (Braatz et al., 1993).
Molecular Recognition and Conformational Studies
- The peptide's conformational aspects have been extensively studied, revealing that its backbone conformations and beta-turn structures are critical for its biological activity. These findings are essential for designing synthetic binding proteins and understanding protein-protein interactions (Park et al., 2002).
Cardiac Tissue Engineering
- In cardiac tissue engineering, the peptide has been used to functionalize synthetic polymeric systems. This application aims to develop new materials for myocardial tissue regeneration, demonstrating the peptide's significance in biomedical engineering (Rosellini et al., 2015).
Immunomodulatory Activity
- The peptide sequence, particularly its Arg-Gly-Asp (RGD) component, has shown immunomodulatory activities. It can suppress both humoral and cellular immune responses, indicating its potential application in immunotherapy and autoimmune disease treatments (Szewczuk et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBGHBUVWQJECJ-QAETUUGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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